molecular formula C10H11N3O B1523366 [1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1096130-75-4

[1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No.: B1523366
CAS No.: 1096130-75-4
M. Wt: 189.21 g/mol
InChI Key: QTJUUGNDIUSRTF-UHFFFAOYSA-N
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Description

[1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol: is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound features a triazole ring substituted with a 2-methylphenyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the starting materials would be 2-methylphenyl azide and propargyl alcohol.

    Hydroxymethylation: The resulting triazole can then be hydroxymethylated using formaldehyde under basic conditions to introduce the hydroxymethyl group at the 4-position of the triazole ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as copper(I) salts may be employed to facilitate the cycloaddition reaction efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: The triazole ring can undergo reduction reactions, although these are less common due to the stability of the triazole ring.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, or Jones reagent.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) with a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: [1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]formaldehyde or [1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]carboxylic acid.

    Substitution: Various substituted triazoles depending on the electrophile used.

Scientific Research Applications

Chemistry

In organic synthesis, [1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol can be used as a building block for more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical transformations.

Biology and Medicine

This compound has potential applications in medicinal chemistry as a pharmacophore. Triazoles are known for their antimicrobial, antifungal, and anticancer properties. Research into derivatives of this compound could lead to the development of new therapeutic agents.

Industry

In materials science, triazole-containing compounds are used in the development of corrosion inhibitors, agrochemicals, and dyes

Mechanism of Action

The biological activity of [1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol is primarily due to its ability to interact with various enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological targets, influencing their activity. The hydroxymethyl group can further enhance these interactions by providing additional sites for hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    [1-phenyl-1H-1,2,3-triazol-4-yl]methanol: Lacks the methyl group on the phenyl ring, which can affect its steric and electronic properties.

    [1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol: The chlorine substituent can significantly alter the compound’s reactivity and biological activity.

    [1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]ethanol: The ethyl group instead of the hydroxymethyl group changes the compound’s solubility and reactivity.

Uniqueness

The presence of the 2-methylphenyl group in [1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol imparts unique steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

[1-(2-methylphenyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-8-4-2-3-5-10(8)13-6-9(7-14)11-12-13/h2-6,14H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJUUGNDIUSRTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1096130-75-4
Record name [1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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